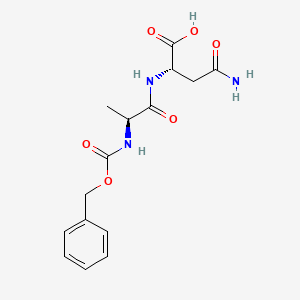
N-benzyloxycarbonyl-l-alanyl-l-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxycarbonyl-l-alanyl-l-asparagine is a compound that belongs to the class of N-protected amino acids. It is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group, which is a common protecting group in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxycarbonyl-l-alanyl-l-asparagine typically involves the protection of the amino group of l-alanine and l-asparagine with a benzyloxycarbonyl group. This can be achieved by reacting the amino acids with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out at temperatures ranging from 5°C to 55°C and at a pH range of 9.2 to 13.8 .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of surfactants and buffers to optimize the reaction conditions and improve yield. The use of surfactants helps to reduce cycle time and maintain high purity of the product by minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyloxycarbonyl-l-alanyl-l-asparagine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed by hydrolysis under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used to replace the benzyloxycarbonyl group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used.
Major Products Formed
Hydrolysis: The major product is the free amino acid (l-alanine or l-asparagine).
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
N-benzyloxycarbonyl-l-alanyl-l-asparagine has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of artificial sweeteners like aspartame.
Mecanismo De Acción
The mechanism of action of N-benzyloxycarbonyl-l-alanyl-l-asparagine involves the protection of amino groups during chemical reactions. The benzyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The benzyloxycarbonyl group can be removed under specific conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyloxycarbonyl-l-alanyl-l-phenylalanine
- N-benzyloxycarbonyl-l-isoleucyl-l-alanine
- N-benzyloxycarbonyl-l-methionyl-l-alanine
Uniqueness
N-benzyloxycarbonyl-l-alanyl-l-asparagine is unique due to its specific combination of l-alanine and l-asparagine, which provides distinct properties in peptide synthesis. The presence of the benzyloxycarbonyl group offers stability and protection, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C15H19N3O6 |
|---|---|
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
(2S)-4-amino-4-oxo-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H19N3O6/c1-9(13(20)18-11(14(21)22)7-12(16)19)17-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)/t9-,11-/m0/s1 |
Clave InChI |
HGTVLMHRWVJWOV-ONGXEEELSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


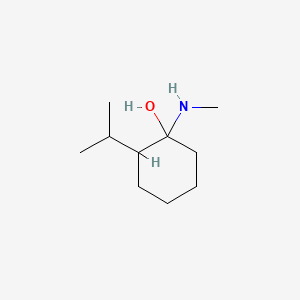

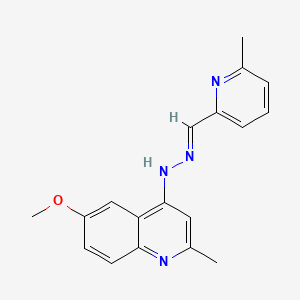
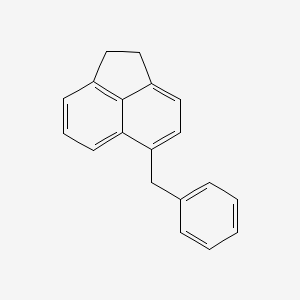
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
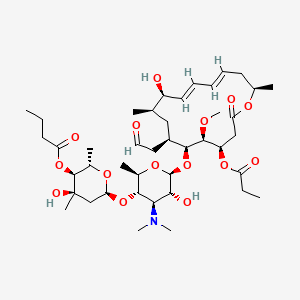

![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

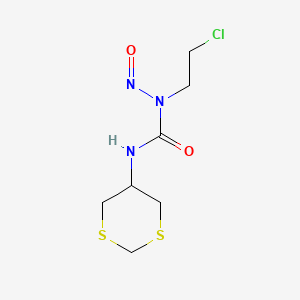
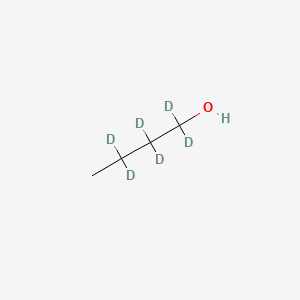
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)

